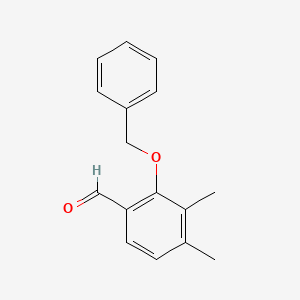

2-(Benzyloxy)-3,4-dimethylbenzaldehyde

Description

Significance of Arylaldehydes as Versatile Synthetic Building Blocks

Arylaldehydes, including substituted benzaldehydes, are fundamental building blocks in organic synthesis. The aldehyde functional group is highly reactive and can participate in a multitude of chemical transformations, making these compounds valuable precursors for the synthesis of more complex molecules. aablocks.com Their utility spans the creation of pharmaceuticals, agrochemicals, dyes, and fragrances. aablocks.comwikipedia.org The reactivity of the aldehyde allows for the construction of carbon-carbon and carbon-heteroatom bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. nih.gov This versatility makes arylaldehydes indispensable tools for chemists in both academic and industrial research. proquest.comdiva-portal.org

Overview of Benzyl (B1604629) Ether Functionality in Advanced Organic Synthesis

The benzyl ether group is a widely used protecting group for hydroxyl functionalities in multi-step organic synthesis. fiveable.meyoutube.com Its popularity stems from its ease of introduction, typically through a Williamson ether synthesis, and its stability under a variety of reaction conditions, including acidic and basic environments. orgsyn.orgorganic-chemistry.org Crucially, the benzyl ether can be selectively removed under mild conditions, most commonly via catalytic hydrogenation, which yields the deprotected alcohol and toluene (B28343) as a byproduct. youtube.com This selective cleavage, without affecting other functional groups, is a critical aspect of modern synthetic strategies, enabling the synthesis of complex natural products and other intricate molecular architectures. acs.org

Contextual Importance of Dimethylbenzaldehyde Scaffolds in Chemical Research

Dimethylbenzaldehyde scaffolds, which feature two methyl groups on the benzene (B151609) ring of benzaldehyde (B42025), are important intermediates in various chemical industries. mgc.co.jp The position of the methyl groups can influence the reactivity and properties of the aldehyde. nih.govnist.govnih.gov These compounds serve as starting materials for the synthesis of a range of products, including pigments, resin additives, and active pharmaceutical ingredients. mgc.co.jp The methyl groups can exert electronic and steric effects that modulate the reactivity of the aldehyde group and the aromatic ring, providing a means to fine-tune the properties of the final products. nih.gov

Properties of 2-(Benzyloxy)-3,4-dimethylbenzaldehyde

While specific experimental data for this compound is not extensively available in public literature, its physicochemical properties can be predicted based on the constituent functional groups. The table below outlines the expected properties.

| Property | Predicted Value/Information |

|---|---|

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.30 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate (B1210297), and acetone; insoluble in water. |

| Boiling Point | Predicted to be high due to its molecular weight and aromatic nature. |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. |

Synthesis and Reactions of this compound

The synthesis of this compound would likely involve the benzylation of the corresponding hydroxybenzaldehyde, which is 2-hydroxy-3,4-dimethylbenzaldehyde (B1609537). This transformation is a standard method for the formation of benzyl ethers.

A plausible synthetic route would be the reaction of 2-hydroxy-3,4-dimethylbenzaldehyde with benzyl bromide or benzyl chloride in the presence of a weak base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile to displace the halide from the benzyl reagent, resulting in the formation of the benzyl ether.

The reactivity of this compound is dictated by its three key functional groups: the aldehyde, the benzyl ether, and the substituted aromatic ring.

Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones. It can also participate in carbon-carbon bond-forming reactions like the aldol condensation and the Wittig reaction.

Benzyl Ether Group: This group is relatively stable but can be cleaved under hydrogenolysis conditions (e.g., H2 gas with a palladium catalyst) to regenerate the hydroxyl group. youtube.com This deprotection strategy is a common tactic in organic synthesis. fiveable.me

Aromatic Ring: The dimethylated benzene ring can undergo electrophilic aromatic substitution reactions. The positions of these substitutions would be directed by the existing benzyloxy and aldehyde groups.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-8-9-15(10-17)16(13(12)2)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOMNBYKVPFPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 3,4 Dimethylbenzaldehyde and Analogues

Strategies for the Dimethylbenzaldehyde Core Functionalization

The introduction of a formyl (-CHO) group onto a dimethylbenzene (xylene) ring is a critical step in forming the benzaldehyde (B42025) core. Various methodologies have been developed to achieve this transformation with control over regioselectivity, particularly to yield the 3,4-dimethyl isomer from o-xylene (B151617).

Directed formylation involves the targeted addition of a formyl group to a specific position on the aromatic ring. The choice of starting material and reaction type dictates the efficiency and isomeric purity of the resulting dimethylbenzaldehyde.

A robust method for preparing 3,4-dimethylbenzaldehyde (B1206508) involves the use of Grignard reagents, which are powerful carbon-based nucleophiles. masterorganicchemistry.com This approach typically begins with a halogenated xylene, such as 4-bromo-o-xylene (B1216868).

The process involves reacting 4-bromo-o-xylene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 3,4-dimethylphenylmagnesium bromide. google.com The reaction is often initiated using a small amount of iodine. google.com This organomagnesium compound is then formylated by reacting it with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). google.com The intermediate formed is subsequently hydrolyzed with an aqueous acid (e.g., HCl) to yield the final product, 3,4-dimethylbenzaldehyde. google.com This method provides a direct and relatively simple route to the desired benzaldehyde core. google.com

| Parameter | Condition |

| Starting Material | 4-bromo-o-xylene |

| Reagents | Magnesium turnings, N,N-dimethylformamide (DMF) |

| Initiator | Catalytic iodine |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temp. | 55-70°C (Grignard formation), -5°C (Formylation) |

| Key Intermediate | 3,4-dimethylphenylmagnesium bromide |

| Workup | Aqueous HCl |

This interactive table summarizes the typical reaction conditions for the synthesis of 3,4-dimethylbenzaldehyde via the Grignard approach. google.com

Electrocatalytic oxidation presents an alternative pathway for converting xylene derivatives into benzaldehydes. This method avoids the need for halogenated precursors and can proceed under milder conditions. The oxidation of p-xylene (B151628), for instance, can yield a variety of products including 4-methyl benzaldehyde and 1,4-benzene dialdehyde, depending on the reaction conditions. researchgate.net

In these processes, benzyl (B1604629) radicals are generated on an anode, which then react with oxygen to form peroxide radicals. researchgate.net These intermediates subsequently undergo further reactions to yield the corresponding aldehyde and alcohol. The aldehyde can be protected from further oxidation to carboxylic acid, a common side product in other oxidation methods, particularly in the absence of transition metal complexes. researchgate.net Factors such as temperature, current intensity, catalyst concentration, and oxygen flow rate are critical in controlling the product selectivity. researchgate.net An ultrasonic indirect electrosynthesis method has also been reported for oxidizing toluene (B28343) or xylene to benzaldehyde or methylbenzaldehyde, demonstrating high product purity and yield. google.com

| Method | Substrate | Key Products | Catalyst/Conditions | Selectivity/Yield |

| Direct Electrooxidation | p-Xylene | 4-methyl benzaldehyde, 4-methyl benzoic acid, 1,4-benzene dialdehyde | Graphite anode, acetic acid, dissolved O2 | Aldehyde is protected from further oxidation. |

| Catalytic Electrooxidation | Toluene | Benzaldehyde, Benzyl alcohol | Cobalt tetraphenylporphyrin, 160°C, 0.8 MPa air | 60% selectivity at 8.9% toluene conversion. researchgate.net |

| Ultrasonic Indirect Electrosynthesis | Toluene/Xylene | Benzaldehyde/Methylbenzaldehyde | Heterogeneous constant current electrolysis to generate Mn(III) oxidant | Benzaldehyde yield of 78.39% with >99.0% purity. google.com |

This interactive table outlines various electrocatalytic oxidation methods for producing benzaldehydes from xylene and related compounds. researchgate.netgoogle.com

The Gattermann-Koch reaction is a classic method for formylating aromatic compounds using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. wikipedia.org While the traditional reaction is not applicable to phenolic ethers, modified procedures are effective for alkylbenzenes like xylene. wikipedia.orgthermofisher.com

One patented process describes the selective formylation of xylene mixtures containing m-xylene (B151644) and o-xylene using CO with a hydrogen fluoride-boron trifluoride (HF-BF₃) catalyst system. google.com By carefully controlling the molar ratio of BF₃ to the reactive xylenes (B1142099) (o- and m-xylene), the reaction can be directed to selectively produce 3,4-dimethylbenzaldehyde and 2,4-dimethylbenzaldehyde, respectively, while minimizing formylation of less reactive p-xylene or highly reactive ethylbenzene. google.com Another method employs a low-temperature carbonylation of o-xylene using a Lewis acid composite catalyst to synthesize high-purity 3,4-dimethylbenzaldehyde. google.com These modifications enhance the reaction's applicability and selectivity for producing specific dimethylbenzaldehyde isomers. google.comgoogle.com

| Method | Substrate | Catalyst System | Key Conditions | Product(s) |

| HF-BF₃ Process | Xylene mixture (containing o-xylene) | HF-BF₃ | Temp: 0°C; Pressure: 3 kg/cm ²; Molar ratio of BF₃ to (m-xylene + o-xylene) ≤ 1.5 | 3,4-dimethylbenzaldehyde, 2,4-dimethylbenzaldehyde |

| Low-Temp Carbonylation | o-Xylene | Lewis acid composite catalyst, H₂SO₄ | Temp: -10 to 0°C; CO atmosphere | High-purity 3,4-dimethylbenzaldehyde (>99.5%) |

This interactive table compares modified Gattermann-Koch procedures for the formylation of xylene. google.comgoogle.com

Directed Formylation Reactions of Xylene Derivatives

Regioselective Introduction of the Benzyloxy Moiety

Once the 3,4-dimethylbenzaldehyde core is synthesized, the next step toward the target molecule is the introduction of a benzyloxy group (-OCH₂C₆H₅). This requires a precursor with a hydroxyl group at the desired position, namely 2-hydroxy-3,4-dimethylbenzaldehyde (B1609537). The regioselective O-alkylation of this phenolic aldehyde is key to the final step.

The Williamson ether synthesis is the most common and versatile method for forming ethers, including the benzyloxy group on a phenolic precursor. masterorganicchemistry.comtcichemicals.com This reaction proceeds via an Sₙ2 mechanism where an alkoxide nucleophilically attacks an alkyl halide. masterorganicchemistry.com

In the context of synthesizing 2-(Benzyloxy)-3,4-dimethylbenzaldehyde, the precursor 2-hydroxy-3,4-dimethylbenzaldehyde would first be deprotonated by a base to form a more nucleophilic phenoxide. This phenoxide then reacts with a benzyl halide, such as benzyl chloride or benzyl bromide, to form the desired ether. orientjchem.orgchemicalbook.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone, with a base such as potassium carbonate (K₂CO₃). chemicalbook.com The choice of reagents and conditions, including temperature and reaction time, is optimized to ensure high yields and minimize side reactions. This method is widely used for attaching benzyl protecting groups to hydroxyl functionalities in organic synthesis. masterorganicchemistry.comorgsyn.org

| Precursor | Alkylating Agent | Base | Solvent | Temperature | Yield |

| Protocatechualdehyde (3,4-Dihydroxybenzaldehyde) | Benzyl chloride | K₂CO₃ | DMF | 20-130°C | 96% (for 3,4-Dibenzyloxybenzaldehyde) |

| 4-Hydroxybenzaldehyde (B117250) | Phenacyl bromide | Triethylamine | Methanol | Room Temp. | 60% (for 4-phenacyloxy benzaldehyde) |

| 2,4-Dihydroxybenzaldehyde | Benzyl bromide/chloride | K₂CO₃ | DMF/Acetone/Ethanol (B145695) | 60-80°C | N/A |

This interactive table summarizes conditions for analogous O-alkylation reactions to form benzyloxy-substituted benzaldehydes. orientjchem.orgchemicalbook.com

Catalytic Enhancements in Ether Formation, e.g., Phase-Transfer Catalysis

The Williamson ether synthesis often involves a reaction between two phases: a solid or aqueous phase containing the deprotonated phenol (B47542) (phenoxide) and an organic phase containing the alkyl halide. The poor miscibility of these phases can lead to slow reaction rates. Phase-Transfer Catalysis (PTC) is a powerful technique used to overcome this limitation by facilitating the transfer of a reactant from one phase to another where the reaction can proceed more efficiently. benthamscience.comresearchgate.net

In the synthesis of this compound, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (often denoted as Q⁺X⁻), is employed. acs.orgacs.org The catalyst's lipophilic cation (Q⁺) pairs with the phenoxide anion generated in the aqueous or solid phase, forming a lipophilic ion pair (Q⁺⁻OAr). This ion pair is soluble in the organic solvent, allowing it to react readily with the benzyl halide. researchgate.netrsc.org This process significantly accelerates the reaction rate, often allowing for the use of milder reaction conditions (e.g., lower temperatures) and reducing reaction times. researchgate.net The use of PTC can overcome problems associated with conventional methods, leading to higher yields and selectivity. researchgate.netrsc.org

Table 1: Comparison of Phase-Transfer Catalysts in Etherification Reactions

| Catalyst Type | Example Catalyst | Typical Conditions | Key Advantage |

|---|---|---|---|

| Quaternary Ammonium Salt | Tetrabutylammonium (B224687) bromide (TBAB) | Biphasic (aq/org), Room Temp to 60°C | High efficiency in transferring anions to the organic phase. acs.org |

| Quaternary Ammonium Salt | Aliquat 336 | Biphasic (aq/org), Mild Temp | Effective for various substrates, including sterically hindered ones. |

| Quaternary Phosphonium Salt | Tetrabutylphosphonium chloride | Biphasic (aq/org), Mild Temp | Often shows higher thermal stability than ammonium salts. |

This table presents representative data on catalysts used in phase-transfer catalyzed etherification and oxidation reactions, illustrating the principles applicable to the synthesis of the target compound.

Advanced Synthetic Approaches and Process Optimization

To meet the demands of modern chemistry for speed, efficiency, and environmental responsibility, several advanced techniques have been applied to the synthesis of aromatic ethers like this compound. These methods focus on enhancing reaction kinetics and adhering to the principles of green chemistry.

Microwave-Assisted Organic Synthesis for Enhanced Reaction Kinetics

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology for accelerating a wide range of chemical reactions. organic-chemistry.orgorganic-chemistry.org In contrast to conventional heating where heat is transferred slowly from an external source, microwave irradiation directly heats the reactants and solvent through dielectric heating. rsc.org This rapid and efficient energy transfer can lead to a dramatic reduction in reaction times, often from hours to mere minutes, while maintaining or even improving product yields. rsc.orgchinesechemsoc.org

For the benzylation of 2-hydroxy-3,4-dimethylbenzaldehyde, applying microwave heating can significantly enhance the reaction kinetics. rsc.org The polar nature of the phenoxide intermediate and the solvent allows for efficient absorption of microwave energy, leading to localized superheating and an increased rate of reaction. This high-speed synthesis is particularly valuable for rapid library generation and process optimization in medicinal chemistry.

Table 2: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Several hours (e.g., 6-24 h) | Minutes (e.g., 5-15 min) rsc.org |

| Energy Input | Indirect, slow transfer | Direct, rapid absorption by polar molecules |

| Temperature Profile | Gradual heating, potential for thermal gradients | Rapid, uniform heating |

| Typical Yield | Good to Excellent | Good to Excellent, often comparable or higher rsc.org |

| Side Reactions | Can be more prevalent due to long reaction times | Often reduced due to short reaction times |

This table provides a generalized comparison based on typical outcomes in organic synthesis, illustrating the advantages of MAOS.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This paradigm shift has led to the development of more sustainable synthetic pathways.

One of the core principles of green chemistry is the reduction or elimination of solvents, which are often a major source of chemical waste. Solvent-free, or solid-state, reactions offer a significant environmental advantage. For the Williamson ether synthesis of this compound, a solvent-free approach can be implemented by mixing the solid 2-hydroxy-3,4-dimethylbenzaldehyde with a solid base (e.g., potassium carbonate) and the liquid benzyl chloride. The reaction can be initiated by simple grinding or gentle heating. These methods often lead to high purity products with excellent yields and simplify the work-up procedure, as the need for solvent removal is eliminated.

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. organic-chemistry.org This technique is a prime example of a green synthetic method as it often proceeds under solvent-free conditions. In a typical mechanochemical setup, reactants are placed in a milling jar with grinding balls (made of steel, zirconia, etc.). The high-energy collisions that occur during milling provide the activation energy for the reaction. organic-chemistry.org

The application of ball milling to the Williamson ether synthesis has been demonstrated for various ethers. This technique could be applied to synthesize this compound by milling the precursor phenol, a solid base, and the benzylating agent. This approach avoids the need for bulk solvents and can lead to the formation of products with high efficiency, sometimes accessing reaction pathways not feasible in solution.

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and rate-enhancing synthetic tool. organic-chemistry.org Ultrasonic irradiation of a liquid medium generates, grows, and implosively collapses microscopic bubbles in a process known as acoustic cavitation. This collapse creates localized hot spots with extremely high temperatures and pressures, leading to the formation of high-energy intermediates and enhancing mass transfer between phases.

In the synthesis of this compound, ultrasound can be used to accelerate the reaction in a two-phase system, similar to PTC, but without the need for a catalyst. The intense mixing and particle size reduction caused by cavitation can significantly increase the reaction rate and yield, often at lower bulk temperatures than conventional methods.

Table 3: Overview of Green Synthetic Techniques for Etherification

| Technique | Energy Source | Medium | Key Advantages |

|---|---|---|---|

| Solvent-Free | Thermal | Solid-state | Reduces solvent waste; simplifies purification. |

| Mechanochemistry | Mechanical (Ball Milling) | Solid-state | Solvent-free; enables novel reactivity; energy-efficient. organic-chemistry.org |

| Sonochemistry | Acoustic (Ultrasound) | Liquid | Enhances reaction rates; improves yields; operates at lower bulk temperatures. |

This table summarizes the principles and benefits of advanced green synthetic methods applicable to the target compound's synthesis.

Aqueous Medium Reactions

The development of synthetic routes in aqueous media is a cornerstone of green chemistry, aiming to reduce the reliance on volatile and often hazardous organic solvents. While a specific, documented synthesis of this compound exclusively in an aqueous medium has not been prominently reported in the literature, the feasibility of such a synthesis can be inferred from established aqueous methodologies for analogous compounds. These methods primarily include micellar catalysis for Williamson ether synthesis and palladium-catalyzed cross-coupling reactions.

Williamson Ether Synthesis in Aqueous Micellar Media

The formation of the benzyloxy ether linkage is a critical step in the synthesis of the target compound. Traditionally, this Williamson ether synthesis is performed in organic solvents. However, recent advancements have demonstrated the efficacy of conducting such reactions in aqueous micellar media. Micelles, formed by surfactants in water, can encapsulate nonpolar reactants, creating a microenvironment that facilitates the reaction.

For instance, the synthesis of 4-phenacyloxy benzaldehyde derivatives has been successfully achieved through the reaction of 4-hydroxybenzaldehyde derivatives with phenacyl bromide in a micellar medium at room temperature. orientjchem.org This approach, which is a variation of the Williamson ether synthesis, highlights the potential for O-alkylation reactions in water. A study on the synthesis of 4-benzyloxy benzoic acid via the reaction of 4-hydroxy benzoic acid and benzyl chloride also utilized a surfactant in an aqueous medium, further supporting the viability of this method for forming benzyloxy derivatives.

A plausible aqueous route to this compound would, therefore, involve the reaction of 2-hydroxy-3,4-dimethylbenzaldehyde with benzyl chloride or benzyl bromide in the presence of a base and a surfactant in water. The surfactant would facilitate the interaction between the water-insoluble benzyl halide and the potentially more soluble phenoxide intermediate.

Table 1: Synthesis of Benzaldehyde Analogues via Williamson Ether Synthesis in Aqueous Micellar Media

| Starting Material | Reagent | Catalyst/Surfactant | Solvent | Product | Yield (%) | Ref |

| 4-Hydroxybenzaldehyde | Phenacyl bromide | Triethylamine / SDS | Water/Methanol | 4-Phenacyloxybenzaldehyde | 60 | orientjchem.org |

| 4-Hydroxy benzoic acid | Benzyl chloride | K₂CO₃ / CTAB | Water | 4-Benzyloxy benzoic acid | - | researchgate.net |

This table is generated based on data for analogous compounds to illustrate the potential application for the synthesis of this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling in Water

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This reaction has been adapted for use in aqueous media, often without the need for organic co-solvents or ligands. researchgate.net This methodology could be hypothetically applied to the synthesis of this compound.

One possible approach would involve the coupling of a suitably functionalized benzene (B151609) ring, for example, 2-bromo-3,4-dimethylbenzaldehyde, with a benzyloxyboronic acid derivative. Alternatively, a precursor like 2-hydroxy-3,4-dimethylbenzaldehyde could first be converted to a triflate, which can then undergo a Suzuki-Miyaura coupling with benzylboronic acid. The literature describes the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes using the Suzuki-Miyaura reaction, underscoring the utility of this method for constructing complex benzaldehyde derivatives. researchgate.net While these examples often use organic solvents, the extensive research on aqueous Suzuki-Miyaura reactions suggests that adapting these syntheses to an aqueous environment is a promising avenue. nih.gov

The key features of aqueous Suzuki-Miyaura reactions, such as mild reaction conditions and high yields, make them an attractive, albeit theoretical, option for the green synthesis of this compound.

Table 2: Examples of Aqueous Suzuki-Miyaura Cross-Coupling Reactions for Analogous Compound Synthesis

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Solvent | Product Type | Yield (%) | Ref |

| Aryl Halides | Arylboronic Acids | PdCl₂ / Na₂SO₄ | Water | Biaryls | High | researchgate.net |

| Iodo-benzyloxy-benzaldehydes | Thiophene-boronic acids | Pd(OAc)₂ / P(o-tolyl)₃ | DME/Water | Thienyl-benzyloxy-benzaldehydes | 76-99 | researchgate.net |

This table presents data for analogous reactions to demonstrate the potential of aqueous Suzuki-Miyaura coupling for the target compound.

Reactivity and Transformational Chemistry of 2 Benzyloxy 3,4 Dimethylbenzaldehyde

Chemical Transformations at the Aldehyde Moiety

The aldehyde group is a versatile functional group that can undergo reduction, oxidation, and various nucleophilic addition reactions.

The aldehyde group of 2-(benzyloxy)-3,4-dimethylbenzaldehyde can be readily reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents, while lithium aluminum hydride is a more powerful reducing agent requiring anhydrous conditions in ethereal solvents.

Another reductive pathway is the complete reduction of the aldehyde to a methyl group, a process known as deoxygenation. This can be achieved through methods like the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at elevated temperatures, or the Clemmensen reduction, which uses a zinc-mercury amalgam in concentrated hydrochloric acid.

Table 1: Reductive Functionalization of this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 2-(Benzyloxy)-3,4-dimethylbenzyl alcohol |

| Deoxygenation (Wolff-Kishner) | Hydrazine (B178648) (N₂H₄), Strong Base (e.g., KOH) | 1-(Benzyloxy)-2,3,4-trimethylbenzene |

The aldehyde group can be oxidized to a carboxylic acid, yielding 2-(benzyloxy)-3,4-dimethylbenzoic acid. A variety of oxidizing agents can accomplish this transformation. acs.orglookchem.com Studies on substituted benzaldehydes show that reagents like potassium permanganate (B83412) (KMnO₄), chromium trioxide (Jones reagent), and benzyltrimethylammonium (B79724) chlorobromate can be effective. acs.orgresearch-advances.org Phase transfer catalysis has been shown to facilitate the oxidation of substituted benzaldehydes with permanganate in non-polar solvents, resulting in high yields of the corresponding benzoic acids. research-advances.orgresearchgate.net The reaction is typically first order with respect to both the benzaldehyde (B42025) and the oxidizing agent. acs.orgresearchgate.net

Table 2: Oxidative Derivatization of this compound

| Oxidizing Agent | Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 2-(Benzyloxy)-3,4-dimethylbenzoic acid |

| Jones Reagent (CrO₃, H₂SO₄, Acetone) | 2-(Benzyloxy)-3,4-dimethylbenzoic acid |

The electrophilic nature of the aldehyde's carbonyl carbon makes it a target for nucleophiles. nih.gov This class of reactions is fundamental to forming new carbon-carbon bonds.

The Aldol (B89426) condensation is a key carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound. magritek.comkhanacademy.org In a crossed or mixed Aldol condensation, this compound can react with an enolizable ketone or aldehyde, such as propanal, in the presence of a base or acid catalyst. researchgate.net This reaction typically forms a β-hydroxy carbonyl compound, which can then dehydrate, especially under heating, to yield an α,β-unsaturated carbonyl compound. magritek.com

Olefination reactions convert the carbonyl group into a carbon-carbon double bond.

The Wittig reaction utilizes a phosphorus ylide, generated from a phosphonium (B103445) salt and a strong base, to react with the aldehyde. organic-chemistry.orgmasterorganicchemistry.com This method is a versatile way to synthesize alkenes. masterorganicchemistry.com The stereochemical outcome, whether the E (trans) or Z (cis) isomer is favored, depends on the nature of the ylide used. organic-chemistry.orgstackexchange.com Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides predominantly form (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.ar This reaction is known for producing predominantly E-alkenes with high stereoselectivity. wikipedia.orgyoutube.comorganic-chemistry.org A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed during workup. wikipedia.org The Still-Gennari modification of the HWE reaction allows for the selective synthesis of Z-olefins. youtube.com

Table 3: Olefination of this compound

| Reaction Name | Key Reagent | Typical Product Stereochemistry |

|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Dependent on ylide stability (Unstabilized -> Z-alkene; Stabilized -> E-alkene). organic-chemistry.org |

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction results in a highly functionalized allylic alcohol. wikipedia.orgnih.gov A key step in the mechanism is the Michael addition of the catalyst to the activated alkene, which then adds to the aldehyde. nrochemistry.comprinceton.edu

The Henry (or nitroaldol) reaction involves the base-catalyzed addition of a nitroalkane (like nitromethane) to an aldehyde. organic-chemistry.orgscirp.org The product is a β-nitro alcohol, a versatile synthetic intermediate that can be further transformed into other functional groups, such as amino alcohols or nitroalkenes. almacgroup.com

Nucleophilic Addition Reactions

Multi-Component Reaction (MCR) Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. researchgate.netnih.gov This approach offers significant advantages, including reduced reaction times, lower costs, high atom economy, and simplified purification processes, making it an environmentally benign methodology. semanticscholar.org Aromatic aldehydes are common substrates in well-known MCRs such as the Ugi, Biginelli, Petasis, and Hantzsch reactions. nih.gov For instance, substituted salicylaldehydes have been successfully employed in three-component reactions to synthesize complex heterocyclic structures like coumarin-3-carboxamides. researchgate.net Given its structure as a substituted aromatic aldehyde, this compound is a prime candidate for participation in various MCR sequences, allowing for the rapid construction of complex molecular architectures.

Allylation and Allenylation Strategies with Electrochemically Generated Carbanions

A modern and mild approach to aldehyde modification involves allylation and allenylation using electrochemically generated carbanions. acs.orgrsc.org This strategy avoids the use of strong bases and preactivated substrates by generating carbanions from weakly acidic sp³ C-H bonds through a hydrogen evolution reaction (HER) at the cathode. acs.org The process is tolerant of a wide range of functional groups and substitution patterns on the aldehyde, including sterically hindered substrates. acs.org The reaction between the electrochemically generated carbanion and the aldehyde yields valuable homoallylic or allenyl alcohols. acs.org This method's practicality has been demonstrated through its scalability to gram-scale synthesis. acs.org

Table 1: General Conditions for Electrochemical Allenylation

| Parameter | Value |

| Reactants | Aldehyde (0.5 mmol), Alkyne (1.5 mmol) |

| Electrolyte | ⁿBu₄NBF₄ (1 mmol) |

| Base | Cs₂CO₃ (1 mmol) |

| Additive | DABCO (0.1 mmol) |

| Electrodes | Graphite felt anode, Nickel plate cathode |

| Mode | Constant Current Electrolysis (18 mA) |

| Temperature | 10 °C |

| Duration | 3 hours |

Data sourced from a general electrochemical protocol. acs.org

Isotopic Labeling via Formyl Deuteration

Isotopic labeling is a critical tool in mechanistic studies and drug development. nih.gov A highly efficient method for the formyl-selective deuteration of aromatic aldehydes utilizes deuterium (B1214612) oxide (D₂O) as an inexpensive and readily available deuterium source. nih.gov This transformation is achieved through a synergistic combination of photoredox and thiol catalysis. nih.gov The proposed mechanism involves the photoexcitation of a tetrabutylammonium (B224687) decatungstate (TBADT) catalyst, which then abstracts the formyl hydrogen atom to create a formyl radical. nih.gov Simultaneously, a thiol catalyst exchanges its proton with D₂O, becoming a deuterium donor that quenches the radical, resulting in a deuterated aldehyde. nih.gov This method demonstrates broad substrate scope and excellent deuterium incorporation for a variety of substituted benzaldehydes, including the successful deuteration of 3,4-dimethylbenzaldehyde (B1206508) with 95% deuterium incorporation. nih.govrsc.org This indicates a strong applicability of the method for the specific formyl deuteration of this compound.

Table 2: Optimized Conditions for Formyl Deuteration

| Component | Role | Amount |

| Aldehyde | Substrate | 1.0 equivalent |

| TBADT | Photocatalyst | 4 mol % |

| Thiol Catalyst | HAT Catalyst / D Source | 40 mol % |

| D₂O / DCM | Deuterium Source / Solvent | 1:1 (v/v) |

| Light Source | Irradiation | 390 nm LED |

| Temperature | Room Temperature | N/A |

Data sourced from a general procedure for formyl-selective deuteration. rsc.org

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl but can be cleaved or modified under specific conditions.

Deprotection Strategies for Hydroxyl Regeneration

The cleavage of the benzyl (B1604629) ether to regenerate the free hydroxyl group is a common transformation in organic synthesis. Several reliable methods exist for this deprotection. The most prevalent strategy is catalytic hydrogenation, which involves reacting the compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel. lookchem.com This process is generally clean and efficient. An alternative approach is oxidative cleavage, which can be performed using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for benzyl ethers with electron-donating groups. lookchem.com More recently, methods using an electronically tuned nitroxyl-radical catalyst have also been developed for the oxidative deprotection of benzyl groups. doi.org

Table 3: Common Deprotection Methods for Benzyl Ethers

| Method | Reagents and Conditions |

| Catalytic Hydrogenation | H₂, Pd/C in a solvent like ethanol (B145695) or ethyl acetate (B1210297). |

| Catalytic Hydrogenation | H₂, Raney Nickel catalyst. lookchem.com |

| Oxidative Cleavage | DDQ in a solvent mixture like CH₂Cl₂/H₂O. lookchem.com |

| Oxidative Deprotection | Nitroxyl-radical catalyst with an oxidant. doi.org |

Nucleophilic Substitution of the Ether

Direct nucleophilic aromatic substitution (SₙAr) to replace the benzyloxy group on the aromatic ring is challenging. This reaction requires the presence of strong electron-withdrawing groups, such as a nitro group, to activate the ring towards nucleophilic attack, which this compound lacks. The benzyloxy group itself is a poor leaving group under neutral or basic conditions. Therefore, nucleophilic displacement at the C-2 position of the dimethylbenzaldehyde ring is electronically disfavored. The more reactive site for nucleophilic attack is the benzylic carbon (the -CH₂- of the benzyl group). Cleavage of the ether bond via nucleophilic attack at this position typically occurs under strong acidic conditions, where the ether oxygen is first protonated to create a better leaving group (a neutral alcohol).

Aromatic Ring and Methyl Group Reactivity

The reactivity of the substituted benzene (B151609) ring is governed by the electronic effects of its substituents. The ring contains a moderately deactivating, meta-directing formyl group (-CHO) and three activating, ortho,para-directing groups: a benzyloxy group (-OCH₂Ph) and two methyl groups (-CH₃). msu.edu The powerful activating nature of the oxygen-linked ether and the methyl groups dominates the directing effects. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to occur at the positions ortho and para to the activating groups, specifically at the C-5 and C-6 positions, which are ortho and para to the benzyloxy and methyl groups, respectively.

The methyl groups themselves are also sites of potential reactivity. The benzylic hydrogens on these groups are activated towards free radical attack and can be oxidized by strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄). msu.edu This reaction would convert the methyl groups into carboxylic acid groups, yielding a dicarboxylic acid derivative.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is determined by the directing effects of the existing substituents. The benzyloxy group at the C2 position is a strong activating group and an ortho-, para-director due to the resonance donation of its oxygen lone pair into the aromatic system. The methyl groups at C3 and C4 are also activating, ortho-, para-directing groups through an inductive effect and hyperconjugation. Conversely, the aldehyde group at C1 is a deactivating group and a meta-director due to its electron-withdrawing nature.

The combined influence of these groups suggests that incoming electrophiles will preferentially substitute at the positions most activated and sterically accessible. The C5 and C6 positions are ortho and para to the activating methyl and benzyloxy groups, respectively. The powerful activating and directing effect of the benzyloxy group is expected to be a dominant factor. Therefore, electrophilic attack is most likely to occur at the C6 position (para to the benzyloxy group) and the C5 position (ortho to one methyl group and para to the other, as well as ortho to the benzyloxy group, though sterically hindered). The deactivating effect of the aldehyde group will likely disfavor substitution at the C6 position, which is ortho to it. However, the strong activation from the benzyloxy and methyl groups is expected to overcome this deactivation.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influences | Predicted Outcome |

| C5 | Ortho to C4-methyl, Para to C3-methyl, Ortho to C2-benzyloxy | Favorable, but potential steric hindrance |

| C6 | Para to C2-benzyloxy, Ortho to C1-aldehyde | Highly favorable due to strong para-directing benzyloxy group |

Typical electrophilic aromatic substitution reactions would include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation/acylation (using an alkyl/acyl halide with a Lewis acid). The strong activating nature of the substituents suggests that milder reaction conditions might be required to avoid polysubstitution or side reactions.

Directed Functionalization of Alkyl Substituents

The two methyl groups at the C3 and C4 positions are susceptible to functionalization, primarily through free-radical reactions at the benzylic positions. These reactions are typically initiated by light or heat and involve radical intermediates that are stabilized by resonance with the aromatic ring.

One common transformation is benzylic bromination, often carried out using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. This reaction is highly selective for the benzylic position. Given the presence of two methyl groups, a mixture of mono- and di-brominated products at either or both methyl groups could be expected, depending on the stoichiometry of NBS used.

Another potential functionalization is the oxidation of the methyl groups. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can oxidize benzylic carbons to carboxylic acids. Selective oxidation to the aldehyde or alcohol stage can be more challenging but may be achievable with specific reagents. The relative reactivity of the two methyl groups would depend on subtle electronic and steric factors.

Table 2: Potential Functionalization Reactions of the Alkyl Substituents

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl4, heat/light | 2-(Benzyloxy)-3-methyl-4-(bromomethyl)benzaldehyde and/or 2-(Benzyloxy)-4-methyl-3-(bromomethyl)benzaldehyde |

| Benzylic Oxidation | KMnO4, heat | 2-(Benzyloxy)-3,4-dicarboxybenzaldehyde |

Photochemical Transformations

The presence of a carbonyl group in this compound makes it a candidate for various photochemical reactions upon absorption of UV light. The excited state of the aldehyde can undergo several transformations, including cycloadditions and rearrangements.

Cycloaddition Reactions (e.g., Paternò–Büchi Reaction for Oxetane (B1205548) Formation)

The Paternò–Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene in its ground state, leading to the formation of an oxetane ring. biosynth.com In the case of this compound, irradiation in the presence of an alkene could lead to the formation of a corresponding oxetane. The regioselectivity and stereoselectivity of this reaction are influenced by the stability of the diradical intermediate formed upon the addition of the excited aldehyde to the alkene. Electron-rich alkenes are generally good substrates for this reaction with aromatic aldehydes.

Table 3: Predicted Paternò–Büchi Reaction with an Alkene

| Reactants | Product |

| This compound + Alkene (e.g., 2-methylpropene) | Substituted Oxetane |

Photorearrangements and Photo-Oxygenation Processes

Upon photoexcitation, aromatic aldehydes can also undergo photorearrangements. While specific data on this compound is unavailable, analogous compounds can exhibit intramolecular hydrogen abstraction or rearrangements of substituent groups. The benzyloxy group itself could potentially be involved in photochemical reactions, such as cleavage or rearrangement, although this is less common than reactions involving the carbonyl group.

Photo-oxygenation is another possible pathway where the excited aldehyde reacts with molecular oxygen. This can lead to the formation of peroxy species and subsequent oxidation products, potentially resulting in the conversion of the aldehyde to a carboxylic acid or other oxidized derivatives. The presence of electron-donating groups on the aromatic ring can influence the efficiency of such photo-oxygenation processes.

Table 4: Potential Photorearrangement and Photo-Oxygenation Products

| Process | Potential Outcome |

| Photorearrangement | Isomeric products resulting from skeletal or substituent rearrangement |

| Photo-oxygenation | 2-(Benzyloxy)-3,4-dimethylbenzoic acid |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the carbon-hydrogen framework.

¹H NMR spectroscopy would provide critical information for confirming the structure of 2-(Benzyloxy)-3,4-dimethylbenzaldehyde by identifying the chemical environment, number, and connectivity of all proton atoms. A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on both rings, the benzylic methylene (B1212753) protons, and the two methyl group protons.

Expected ¹H NMR Spectral Features:

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Aromatic (C₆H₅-) | 7.2 - 7.5 | Multiplet (m) | 5H |

| Aromatic (-C₆H₂-) | 6.8 - 7.2 | Doublets (d) | 2H |

| Benzylic (-O-CH₂-) | 5.0 - 5.3 | Singlet (s) | 2H |

| Methyl (-CH₃) | 2.1 - 2.5 | Singlets (s) | 6H (two distinct signals) |

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. Each unique carbon atom in the structure of this compound would produce a distinct signal. This technique is essential for confirming the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Features:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 190 - 200 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (quaternary) | 125 - 145 |

| Aromatic (C-H) | 110 - 130 |

| Benzylic (-O-CH₂-) | 70 - 80 |

| Methyl (-CH₃) | 15 - 25 |

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques would be necessary for unambiguous assignment of all signals and to confirm the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton couplings, for instance, confirming the connectivity between adjacent protons on the dimethyl-substituted aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal couplings between protons and carbons that are two or three bonds apart. This is crucial for confirming the placement of the benzyloxy group and the methyl groups relative to the aldehyde function.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about which atoms are close to each other in space, helping to determine the molecule's preferred conformation, particularly the orientation of the benzyloxy group relative to the benzaldehyde (B42025) ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS is essential for confirming the elemental composition of a newly synthesized compound. It measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). For this compound (C₁₆H₁₆O₂), HRMS would be used to verify that the experimentally measured exact mass matches the calculated theoretical mass, confirming the molecular formula.

Expected HRMS Data:

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆O₂ |

| Calculated Exact Mass | 240.11503 |

| Expected Ion | [M+H]⁺, [M+Na]⁺, or M⁺˙ |

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It would be used to assess the purity of a sample of this compound. The gas chromatogram would show a single peak if the sample is pure, and the retention time of this peak would be a characteristic of the compound under the specific GC conditions.

The mass spectrometer would record a mass spectrum for the compound as it elutes from the GC column. The resulting fragmentation pattern is a molecular fingerprint. For this compound, a characteristic and highly abundant fragment ion would be expected from the cleavage of the benzylic C-O bond, resulting in a tropylium (B1234903) ion at m/z 91.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Higher Molecular Weight Species

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or high molecular weight compounds. However, the direct analysis of small, volatile molecules like aldehydes can be challenging due to low ionization efficiency and interference from matrix signals in the low-mass region.

To overcome these limitations, a specialized approach using "reactive matrices" is employed for the analysis of aldehydes. nih.gov These matrices are compounds that serve the dual purpose of a standard MALDI matrix (absorbing laser energy) and a derivatizing agent that reacts in situ with the analyte. For aldehydes, matrices containing hydrazide or hydrazine (B178648) functional groups are particularly effective. nih.govnih.gov The hydrazide/hydrazine group reacts with the carbonyl group of this compound to form a stable hydrazone. This derivatization increases the mass of the analyte, moving its signal to a clearer region of the spectrum, and often incorporates a charged or easily ionizable "tag" that significantly enhances signal intensity. nih.gov The protonated molecular ion of the resulting derivative is then readily detected. nih.gov

This method allows for the sensitive and specific detection of the aldehyde, confirming its molecular weight through the mass of the derivatized product.

| Reactive Matrix Type | Example Reagent | Reaction with Aldehyde | Benefit for MALDI-MS Analysis |

|---|---|---|---|

| Hydrazide-Based | Girard's Reagent P | Forms a hydrazone with a quaternary ammonium (B1175870) tag | Introduces a permanent positive charge, enhancing ionization efficiency. nih.gov |

| Hydrazine-Based | 2,4-Dinitrophenylhydrazine (DNPH) | Forms a stable, colored dinitrophenylhydrazone | Increases molecular weight and provides a chromophore that absorbs laser energy. nih.gov |

| MOF-Based | NH2NH-MOF | Metal-organic framework with hydrazine groups captures and derivatizes the aldehyde | Provides a structured surface for uniform crystallization and specific detection. researchgate.net |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational modes of its constituent bonds.

The most prominent feature is the strong absorption band from the carbonyl (C=O) group of the aldehyde, which is expected in the range of 1710-1685 cm⁻¹ due to conjugation with the aromatic ring. libretexts.org Another key diagnostic feature for the aldehyde is the pair of weak to medium C-H stretching bands appearing between 2880 cm⁻¹ and 2650 cm⁻¹. docbrown.info The presence of aromatic rings is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1625-1440 cm⁻¹ region. docbrown.infolibretexts.org The ether linkage (C-O-C) is identified by a strong stretching band, typically around 1250-1150 cm⁻¹ for aryl-alkyl ethers. Finally, the methyl groups contribute to aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretching | 2980 - 2870 | Medium |

| Aldehyde C-H | Stretching | 2880 - 2800 & 2780 - 2650 | Weak-Medium |

| Aldehyde C=O (Carbonyl) | Stretching | 1710 - 1685 | Strong |

| Aromatic C=C | Stretching | 1625 - 1440 | Medium-Variable |

| Aryl-Alkyl Ether C-O | Asymmetric Stretching | ~1250 | Strong |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the vibrational modes of a molecule. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that non-polar, symmetric bonds, which are often weak in FT-IR spectra, tend to produce strong signals in Raman spectra. libretexts.org

For this compound, Raman spectroscopy is particularly effective for analyzing the carbon skeleton. The C=C stretching vibrations of the two aromatic rings are expected to produce strong and sharp bands in the 1620-1580 cm⁻¹ region. ias.ac.in The C=O stretch of the conjugated aldehyde group is also Raman active, typically appearing around 1670-1640 cm⁻¹. nih.gov Vibrations associated with the C-C bonds of the benzene (B151609) rings and the methyl substituents are also readily observed. The analysis of Raman spectra for structurally similar compounds, such as 2,4-dimethylbenzaldehyde, provides a strong basis for the assignment of these vibrational modes. ias.ac.in

| Functional Group / Moiety | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3080 - 3040 | Medium |

| Aldehyde C=O | Stretching | 1670 - 1640 | Medium-Strong |

| Aromatic C=C | Ring Stretching | 1620 - 1580 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| C-CH₃ | Stretching | ~1380 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of energy promotes electrons from a ground state to a higher energy excited state. wikipedia.org In this compound, the chromophores—parts of the molecule responsible for light absorption—are the substituted benzaldehyde and the benzyl (B1604629) ether moieties.

The spectrum is expected to be dominated by two main types of transitions:

π → π* transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are associated with the conjugated systems of the aromatic rings and the carbonyl group. These transitions typically occur at shorter wavelengths (higher energy). For benzaldehyde derivatives, strong absorption bands are often observed around 250 nm and 280-300 nm. researchgate.net

n → π* transitions: This is a lower-intensity absorption caused by the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. libretexts.org This transition requires less energy and thus occurs at a longer wavelength, often appearing as a shoulder on the main π → π* band, typically above 300 nm for aromatic aldehydes. researchgate.net

The precise wavelength and intensity of these absorptions are influenced by the substitution pattern on the aromatic rings and the solvent used.

| Electronic Transition | Orbitals Involved | Expected Wavelength (λmax) Range | Relative Intensity (Molar Absorptivity) |

|---|---|---|---|

| π → π | Aromatic Ring & C=O | ~250 - 300 nm | High (ε > 10,000) |

| n → π | Carbonyl Group (C=O) | ~300 - 350 nm | Low (ε < 2,000) |

Chromatographic Separation Techniques

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction, assess compound purity, and determine appropriate conditions for larger-scale column chromatography. chemistryhall.com For the synthesis of this compound, TLC is an ideal tool for tracking the conversion of reactants to the final product.

The separation is based on the differential partitioning of compounds between the stationary phase (typically polar silica (B1680970) gel on a plate) and the mobile phase (a less polar organic solvent or solvent mixture). chemistryhall.com Less polar compounds interact weakly with the silica gel and are carried further up the plate by the solvent, resulting in a higher Retention Factor (Rf) value. More polar compounds interact strongly with the silica gel and travel a shorter distance, leading to a lower Rf value.

In a typical synthesis, the starting material (e.g., a polar hydroxybenzaldehyde) will have a low Rf. As the reaction proceeds, a new spot corresponding to the less polar ether product, this compound, will appear at a higher Rf. By spotting the reaction mixture alongside the starting material on the same TLC plate at various time intervals, one can visually observe the disappearance of the reactant spot and the intensification of the product spot, thereby confirming that the reaction is proceeding to completion. rsc.orgorgsyn.org Visualization is typically achieved using a UV lamp, as the aromatic rings in the compounds will absorb UV light and appear as dark spots. libretexts.org

| Compound | Relative Polarity | Expected Rf Value | Role in Reaction Monitoring |

|---|---|---|---|

| 3,4-dimethyl-2-hydroxybenzaldehyde | High (due to -OH group) | Low | Starting material; spot should diminish over time. |

| This compound | Low (ether is less polar than alcohol) | High | Product; spot should appear and intensify over time. |

| Benzyl Bromide | Low (non-polar) | High | Reactant; may have an Rf similar to the product, requiring careful solvent selection. |

Column Chromatography for Product Purification and Isolation

Column chromatography is a principal method for the purification of this compound from crude reaction mixtures. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. The selection of the stationary and mobile phases is critical for achieving effective separation.

For the purification of benzaldehyde derivatives, silica gel is a commonly employed stationary phase due to its polarity and ability to separate compounds with varying functional groups. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. The polarity of the eluent is carefully adjusted to control the elution rate of the target compound.

In the context of purifying this compound, a gradient elution method on a silica gel column is often effective. The process would typically start with a low-polarity eluent, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in a high hexane ratio, to elute non-polar impurities. The polarity of the eluent is then gradually increased by raising the proportion of ethyl acetate to elute the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC), where fractions containing the pure compound are identified by their retention factor (Rf) value, and then combined.

Table 1: Representative Column Chromatography Parameters for Purification of Benzaldehyde Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient |

| Elution Monitoring | Thin-Layer Chromatography (TLC) |

| Fraction Collection | Fractions collected based on TLC analysis |

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas chromatography (GC) is a powerful analytical technique used to assess the purity of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID), GC can be used for precise quantitative analysis.

The methodology involves injecting a small amount of the sample into the chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. Compounds with lower boiling points and weaker interactions travel through the column faster.

For the analysis of benzaldehyde and its derivatives, a capillary column such as one with a (1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane) stationary phase is suitable. researchgate.net The oven temperature is programmed to increase gradually, which allows for the separation of compounds with a range of boiling points. The retention time, the time it takes for a compound to travel through the column, is a characteristic identifier for a specific compound under a given set of conditions. The area under the peak in the chromatogram is proportional to the amount of the compound present, which forms the basis for quantitative analysis. researchgate.net

Table 2: Illustrative Gas Chromatography (GC) Conditions for the Analysis of Benzaldehyde Derivatives

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Capillary column (e.g., RXI-5Sil MS, 30m x 0.32mm i.d.) researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature, followed by a ramp to a final temperature |

| Detector Temperature | 300 °C |

| Data Analysis | Peak area integration for purity and quantification |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. While specific DFT studies on "2-(Benzyloxy)-3,4-dimethylbenzaldehyde" are not extensively documented in publicly available literature, research on analogous compounds such as 4-benzyloxy-3-methoxy-benzaldehyde provides a strong basis for understanding its likely characteristics. researchgate.net

DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize the molecular geometry and predict various electronic and spectroscopic properties. researchgate.netresearchgate.net The optimized structure reveals the most stable three-dimensional arrangement of the atoms, which is crucial for understanding its chemical behavior.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be determined. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of Benzaldehyde (B42025) Derivatives from DFT Calculations

| Property | Typical Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates chemical reactivity and stability. |

Note: The values in this table are illustrative and based on DFT calculations for structurally similar benzaldehyde derivatives.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties and are often used to validate results from DFT calculations. conicet.gov.ar

For "this compound," ab initio calculations would be valuable for determining precise bond lengths, bond angles, and dihedral angles. These fundamental geometric parameters are essential for a complete understanding of the molecule's structure. researchgate.net

Computational Spectroscopic Property Prediction

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, which are crucial for their experimental identification and characterization.

The simulation of infrared (IR) and Raman spectra is a common application of quantum chemical calculations. By computing the vibrational frequencies and their corresponding intensities, it is possible to generate a theoretical spectrum that can be compared with experimental data. arxiv.orgmdpi.com

For "this compound," DFT calculations can predict the characteristic vibrational modes. For instance, the stretching frequency of the carbonyl (C=O) group of the aldehyde is expected to be a prominent feature in the IR spectrum. The positions of the benzyloxy and dimethyl groups will also give rise to specific vibrational modes that can be identified through computational analysis.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretching | 1680 - 1700 |

| Aromatic C=C | Stretching | 1580 - 1600 |

| C-O-C (ether) | Asymmetric Stretching | 1220 - 1260 |

| C-H (aldehyde) | Stretching | 2700 - 2850 |

Note: These are typical wavenumber ranges for the specified functional groups and are consistent with computational predictions for similar molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net

The predicted chemical shifts for "this compound" would be influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the aldehyde group and the benzyloxy group, along with the electron-donating effect of the methyl groups, would all contribute to the final predicted spectrum.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on single, static molecules, molecular modeling and dynamics simulations can provide insights into the behavior of molecules in more complex environments and over time.

Molecular dynamics simulations could be used to study the conformational flexibility of "this compound," particularly the rotation around the C-O bonds of the benzyloxy group and the C-C bond connecting the aldehyde group to the benzene (B151609) ring. These simulations can also provide information about how the molecule might interact with other molecules or a solvent.

Conformational Analysis and Steric Hindrance Evaluations

The bulky benzyloxy group at the ortho position to the aldehyde functionality is expected to be a major determinant of the molecule's preferred conformation. Due to steric hindrance, the benzaldehyde ring and the phenyl ring of the benzyloxy group are unlikely to be coplanar. The dihedral angle between these two rings will adopt a value that minimizes steric clash while allowing for some degree of electronic interaction. In similar ortho-substituted benzaldehydes, the aldehyde group can be pushed out of the plane of the benzene ring, which can, in turn, affect its reactivity. ias.ac.in

Furthermore, the presence of a methyl group at the 3-position introduces additional steric pressure on the adjacent benzyloxy group, likely influencing its rotational preference around the C-O bond. The interplay of these steric repulsions governs the conformational energetics of the molecule. Computational methods such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surface and identifying the most stable conformers.

To illustrate the potential conformational space, a hypothetical conformational analysis is presented below. The data is based on theoretical calculations of related substituted benzaldehydes and represents plausible energy differences between different rotamers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C2-O-CH2) | Dihedral Angle (C2-C1-C=O) | Relative Energy (kcal/mol) |

| A | 90° | 15° | 0.00 |

| B | 180° | 10° | 2.5 |

| C | 0° | 20° | 4.8 |

*Data is illustrative and based on theoretical principles of steric hindrance in substituted benzaldehydes.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including the identification of transition states and intermediates. For this compound, computational studies can predict its reactivity in various organic transformations.

A common reaction involving benzaldehydes is nucleophilic addition to the carbonyl group. The electronic nature of the substituents on the aromatic ring can significantly influence the electrophilicity of the carbonyl carbon and, consequently, the reaction rate. The benzyloxy and dimethyl groups are generally considered electron-donating, which would be expected to slightly reduce the electrophilicity of the aldehyde and potentially slow down nucleophilic attack compared to unsubstituted benzaldehyde.

Computational modeling can be employed to study the reaction mechanism of, for instance, the addition of a nucleophile like a Grignard reagent or a cyanide ion. By calculating the energies of the reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. This allows for the determination of the activation energy, which is a key factor in predicting the reaction rate.

The table below presents hypothetical activation energies for the nucleophilic addition to this compound compared to benzaldehyde, based on general principles of electronic effects in substituted aromatic systems.

Table 2: Hypothetical Activation Energies for Nucleophilic Addition to Benzaldehydes

| Substrate | Nucleophile | Activation Energy (kcal/mol) |

| Benzaldehyde | CN- | 12.5 |

| This compound | CN- | 14.2 |

*Data is illustrative and based on the expected electronic effects of the substituents.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. nih.govjmaterenvironsci.com For this compound, these studies would focus on how the specific arrangement and electronic nature of its substituents influence its properties.

The combination of the ortho-benzyloxy group and the two methyl groups at the 3 and 4 positions creates a unique electronic and steric environment around the aldehyde functionality. The electron-donating nature of these groups would influence the molecule's redox potential and its behavior in reactions sensitive to electron density.

QSAR models often utilize a variety of molecular descriptors to quantify different aspects of a molecule's structure. These can include electronic descriptors (e.g., Hammett constants, partial atomic charges), steric descriptors (e.g., Taft steric parameters, molecular volume), and topological descriptors. By developing a mathematical relationship between these descriptors and an observed property (e.g., reaction rate, binding affinity), it is possible to predict the behavior of new, untested compounds.

The following table provides a hypothetical set of calculated molecular descriptors for this compound, which could be used in a QSAR study. These values are based on general expectations for a molecule with its substitution pattern.

Table 3: Hypothetical Molecular Descriptors for this compound

| Descriptor | Value |

| LogP (Octanol-Water Partition Coefficient) | 4.2 |

| Molar Refractivity | 85.3 cm³ |

| Polar Surface Area | 26.3 Ų |

| Dipole Moment | 2.8 D |

*Data is illustrative and based on computational estimations for structurally similar molecules.

Applications in Advanced Organic Synthesis and Material Science Precursors

Role as an Intermediate in Multi-Step Organic Syntheses

The benzyloxybenzaldehyde scaffold is a versatile intermediate in various multi-step synthetic sequences. The benzyl (B1604629) group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective transformations at the aldehyde or other positions on the aromatic ring.

A key application is in the synthesis of selective enzyme inhibitors. For instance, a library of compounds based on the (benzyloxy)benzene scaffold was synthesized to target Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers. mdpi.comresearchgate.net In these syntheses, a substituted hydroxybenzaldehyde is O-alkylated with a benzyl halide to form the core benzyloxybenzaldehyde intermediate. mdpi.comsemanticscholar.org This intermediate then undergoes further reactions, such as reduction of the aldehyde to an alcohol, to produce a library of potential inhibitors. mdpi.comsemanticscholar.org

Another representative use is in the formation of thiosemicarbazones. For example, 4-(Benzyloxy)benzaldehyde is used as a starting material to synthesize 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), a chelating agent containing sulfur and nitrogen donor atoms. mdpi.com This reaction involves a condensation reaction between the aldehyde and 4-methyl-3-thiosemicarbazide. mdpi.com Similarly, 4-(benzyloxy)benzaldehyde serves as an intermediate in the synthesis of formazan derivatives by first reacting with substituted phenylhydrazines to produce phenylhydrazone intermediates. researchgate.net

Table 1: Synthesis of an Intermediate Using a Benzyloxybenzaldehyde Analogue

| Reactant 1 | Reactant 2 | Product | Conditions | Application of Product | Reference |

|---|---|---|---|---|---|

| 4-(Benzyloxy)benzaldehyde | 4-Methyl-3-thiosemicarbazide | 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) | Reflux in ethanol (B145695), ~4.5 hours | Chelating agent for metal ions (e.g., Cd(II)) | mdpi.com |

Precursor to Complex Architectures and Heterocyclic Systems

The aldehyde functionality of benzyloxybenzaldehydes is a gateway for constructing more elaborate molecular structures, including various heterocyclic systems. The Claisen-Schmidt condensation is a prominent reaction used for this purpose.